molecular formula C39H52N2O12S B12677406 Rifamycin, 3-((2-aminoethyl)thio)- CAS No. 13724-90-8

Rifamycin, 3-((2-aminoethyl)thio)-

Cat. No.: B12677406
CAS No.: 13724-90-8
M. Wt: 772.9 g/mol
InChI Key: CDTZUJGBFABJDP-RHGWMRLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Rifamycin, 3-((2-aminoethyl)thio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

Scientific Research Applications

Rifamycin, 3-((2-aminoethyl)thio)- has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Rifampicin: Another rifamycin derivative commonly used to treat tuberculosis.

    Rifabutin: Used to treat Mycobacterium avium complex infections.

    Rifapentine: Similar to rifampicin but with a longer half-life.

    Rifaximin: Used to treat traveler’s diarrhea.

Uniqueness

Rifamycin, 3-((2-aminoethyl)thio)- is unique due to the presence of the 2-aminoethylthio group, which imparts distinct chemical and biological properties. This modification can enhance its antimicrobial activity and potentially reduce resistance compared to other rifamycin derivatives .

Properties

CAS No.

13724-90-8

Molecular Formula

C39H52N2O12S

Molecular Weight

772.9 g/mol

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-(2-aminoethylsulfanyl)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl] acetate

InChI

InChI=1S/C39H52N2O12S/c1-17-11-10-12-18(2)38(49)41-28-32(46)26-25(33(47)36(28)54-16-14-40)27-35(22(6)31(26)45)53-39(8,37(27)48)51-15-13-24(50-9)19(3)34(52-23(7)42)21(5)30(44)20(4)29(17)43/h10-13,15,17,19-21,24,29-30,34,43-47H,14,16,40H2,1-9H3,(H,41,49)/b11-10+,15-13+,18-12-/t17-,19+,20+,21+,24-,29-,30+,34+,39-/m0/s1

InChI Key

CDTZUJGBFABJDP-RHGWMRLMSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C(=C2SCCN)O)O)/C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C(=C2SCCN)O)O)C

Origin of Product

United States

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